CID 5359610

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a nonstoichiometric compound with a variable composition and is often referred to as antimony red due to its characteristic color . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Antimony sulfide can be synthesized by the reaction of antimony with sulfur at temperatures ranging from 250 to 400°C in an inert atmosphere . Another method involves the solvothermal synthesis using solvents such as ethylene glycol, oleylamine, 2-methoxyethanol, and deionized water .

Industrial Production Methods: In industrial settings, antimony sulfide is often produced through a closed-space sublimation method, which is scalable and environmentally friendly. This method involves the preparation of a binder-free composite electrode composed of amorphous antimony sulfide and copper antimony sulfide .

Chemical Reactions Analysis

Types of Reactions: Antimony sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it reacts with strong acids like hydrochloric acid to liberate hydrogen sulfide . The reaction can be represented as: [ 6 \text{HCl} + \text{Sb}_2\text{S}_5 \rightarrow 2 \text{SbCl}_3 + 3 \text{H}_2\text{S} + 2 \text{S} ]

Common Reagents and Conditions: Common reagents used in reactions with antimony sulfide include hydrochloric acid, sodium sulfide, and chlorine . The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products: The major products formed from reactions involving antimony sulfide include antimony trichloride, hydrogen sulfide, and elemental sulfur .

Scientific Research Applications

Antimony sulfide has a wide range of scientific research applications:

Chemistry: In chemistry, antimony sulfide is used as a precursor to Schlippe’s salt (sodium thioantimonate), which is prepared by reacting antimony sulfide with sodium sulfide and water .

Biology and Medicine: In biology and medicine, antimony sulfide is studied for its potential use in therapeutic applications due to its unique chemical properties .

Industry: In the industrial sector, antimony sulfide is used as a red pigment and in the production of sodium-ion batteries due to its high theoretical specific capacity and good thermal stability .

Mechanism of Action

The mechanism of action of antimony sulfide involves its interaction with molecular targets and pathways. For example, in oxygen-enriched smelting systems, antimony sulfide undergoes phase transformation and oxidation, leading to the formation of antimony oxide and other products . The standard Gibbs free energy change of these reactions indicates that the reaction between antimony sulfide and oxygen is favorable at high temperatures .

Comparison with Similar Compounds

- Antimony trisulfide (Sb2S3)

- Antimony trioxide (Sb2O3)

- Antimony selenide (Sb2Se3)

Comparison: Antimony sulfide (Sb2S5) is unique due to its nonstoichiometric composition and variable structure . Compared to antimony trisulfide (Sb2S3), which is used in pyrotechnics and as a flame retardant, antimony sulfide (Sb2S5) has distinct applications in pigments and battery production . Antimony trioxide (Sb2O3) is primarily used as a flame retardant, while antimony selenide (Sb2Se3) is studied for its photovoltaic properties .

Properties

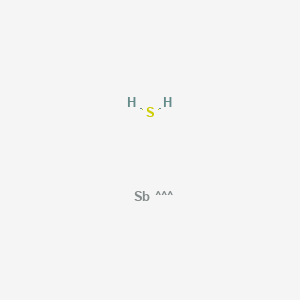

Molecular Formula |

H2SSb |

|---|---|

Molecular Weight |

155.84 g/mol |

InChI |

InChI=1S/H2S.Sb/h1H2; |

InChI Key |

OLYFKZHUYAZYQW-UHFFFAOYSA-N |

Canonical SMILES |

S.[Sb] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate](/img/structure/B12351419.png)

![pentapotassium;2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate](/img/structure/B12351435.png)

![N-[3,4,7-Trimethyl-6-(1-methylethyl)-2,5,8-trioxo-1,4,7-triazacyclododecan-9-yl]-2,4,6-octatrienamide](/img/structure/B12351442.png)

![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12351479.png)

![Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-](/img/structure/B12351492.png)

![Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate](/img/structure/B12351513.png)